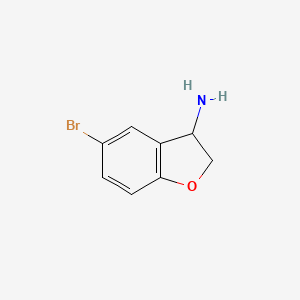
N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline” is a compound that likely contains a trifluoromethyl group attached to an aniline group with a cyclopropylmethyl substituent . Trifluoromethyl groups are common in biologically active compounds .
Synthesis Analysis
While specific synthesis methods for “N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline” were not found, N-trifluoromethyl amines and azoles can be synthesized and their stability in aqueous media can be determined .Molecular Structure Analysis
The molecular structure of “N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline” likely includes a trifluoromethyl group, an aniline group, and a cyclopropylmethyl group .Chemical Reactions Analysis
N-trifluoromethyl amines are prone to hydrolysis, whereas N-trifluoromethyl azoles have excellent aqueous stability .Aplicaciones Científicas De Investigación
Environmental Science
The study of the environmental fate of fluorinated compounds like N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline is essential. It can help in understanding the persistence and potential bioaccumulation of such compounds in ecosystems, guiding the development of safer chemicals.
Each of these applications leverages the unique properties of the trifluoromethyl group, highlighting the compound’s versatility in scientific research. The information provided here is based on the general knowledge of trifluoromethyl compounds and their applications in various fields of research .
Mecanismo De Acción
Target of Action
Trifluoromethyl-containing compounds, which have three equivalent c–f bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective c–f bond activation .
Mode of Action
It’s known that trifluoromethyl-containing compounds can undergo c–f bond activation, which is a challenging task in organic synthesis .
Biochemical Pathways
The compound may be involved in the biosynthesis of cyclopropane, a structural motif widespread in natural products and usually essential for biological activities . The enzymatic cyclopropanations can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .
Pharmacokinetics
The compound is a liquid at 20°c , which may influence its absorption, distribution, metabolism, and excretion in the body.
Action Environment
The action, efficacy, and stability of N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and in a cool, dry place below 15°C . It should also avoid exposure to air .
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-2-1-3-10(6-9)15-7-8-4-5-8/h1-3,6,8,15H,4-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMVDEPFTHQMEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585670 |
Source


|
| Record name | N-(Cyclopropylmethyl)-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887590-43-4 |
Source


|
| Record name | N-(Cyclopropylmethyl)-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1285818.png)


![Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1285832.png)






![4-(4-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1285861.png)
